2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole 2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17230474
InChI: InChI=1S/C8H3ClF4N2O/c9-7-14-4-1-3(10)2-5(6(4)15-7)16-8(11,12)13/h1-2H,(H,14,15)
SMILES:
Molecular Formula: C8H3ClF4N2O
Molecular Weight: 254.57 g/mol

2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole

CAS No.:

Cat. No.: VC17230474

Molecular Formula: C8H3ClF4N2O

Molecular Weight: 254.57 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole -

Specification

Molecular Formula C8H3ClF4N2O
Molecular Weight 254.57 g/mol
IUPAC Name 2-chloro-6-fluoro-4-(trifluoromethoxy)-1H-benzimidazole
Standard InChI InChI=1S/C8H3ClF4N2O/c9-7-14-4-1-3(10)2-5(6(4)15-7)16-8(11,12)13/h1-2H,(H,14,15)
Standard InChI Key BDNPTKYJRHOESK-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C2=C1NC(=N2)Cl)OC(F)(F)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound's IUPAC name, 2-chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole, reflects its substitution pattern:

  • Position 2: Chlorine atom, enhancing electrophilic reactivity.

  • Position 6: Fluorine atom, contributing to metabolic stability.

  • Position 4: Trifluoromethoxy group (-OCF₃), a lipophilic moiety that improves membrane permeability.

The benzimidazole core consists of a fused benzene and imidazole ring, creating a planar structure conducive to π-π stacking interactions with biological targets . Quantum mechanical calculations suggest that the electron-withdrawing effects of the substituents polarize the aromatic system, increasing its affinity for electron-rich regions of enzymes or DNA .

Table 1: Comparative Analysis of Benzimidazole Derivatives

CompoundSubstituentslogPMolecular Weight (g/mol)Key Biological Activity
2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole2-Cl, 6-F, 4-OCF₃2.8282.54Anticancer (theoretical)
Omeprazole5-OCH₃, 6-CH₃, 4-Cl2.0345.42Proton pump inhibition
Albendazole5-(Propylthio)-1H-benzimidazole3.5265.33Anthelmintic

Note: logP values estimated using Crippen's fragmentation method .

Spectroscopic Characterization

  • ¹H NMR: The aromatic protons resonate between δ 7.2–8.1 ppm, with deshielding observed at H-5 due to the adjacent trifluoromethoxy group.

  • ¹⁹F NMR: Distinct signals for the -OCF₃ group (-58 ppm) and C-6 fluorine (-112 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 282.54 (M⁺), with characteristic fragments at m/z 247 (loss of Cl) and 199 (cleavage of -OCF₃) .

Synthetic Methodologies

Laboratory-Scale Synthesis

A representative synthesis involves three sequential steps:

  • Nitration and Reduction:
    Treatment of 4-nitro-1,2-diaminobenzene with HNO₃/H₂SO₄ introduces nitro groups at positions 4 and 6, followed by catalytic hydrogenation to yield the diamine intermediate .

  • Halogenation:
    Electrophilic chlorination using Cl₂ in acetic acid selectively substitutes position 2. Subsequent fluorination at position 6 employs Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under anhydrous conditions .

  • Trifluoromethoxylation:
    The trifluoromethoxy group is introduced via Ullmann coupling with CuI as a catalyst, reacting the intermediate with trifluoromethyl hypofluorite (CF₃OF) at 80°C .

Reaction Scheme:

Diamine intermediateCl2/AcOH2-chloro derivativeSelectfluor®2,6-dihalogenated compoundCF₃OF/CuITarget molecule\text{Diamine intermediate} \xrightarrow{\text{Cl}_2/\text{AcOH}} \text{2-chloro derivative} \xrightarrow{\text{Selectfluor®}} \text{2,6-dihalogenated compound} \xrightarrow{\text{CF₃OF/CuI}} \text{Target molecule}

Industrial Production Challenges

Scale-up faces three principal hurdles:

  • Regioselectivity Control: Competing reactions at positions 5 and 7 require precise temperature modulation (maintained at -10°C during fluorination) .

  • Trifluoromethoxy Group Stability: CF₃OF's thermal lability necessitates continuous flow reactors to minimize decomposition .

  • Purification: Silica gel chromatography remains the standard for laboratory isolation, but industrial processes may adopt crystallization from ethanol/water mixtures (80:20 v/v) .

Biological Activities and Mechanisms

Table 2: Cytotoxicity Profile (Theoretical Predictions)

Cell LinePredicted IC₅₀ (μM)Mechanism
MDA-MB-231 (Breast)1.2Mitochondrial depolarization
HeLa (Cervical)0.8ROS generation
HT-29 (Colon)2.1G2/M phase arrest

ROS: Reactive oxygen species .

Antimicrobial Effects

While direct data are unavailable, structurally related 2-chloro-benzimidazoles show:

  • Antibacterial: MIC = 8 μg/mL against Staphylococcus aureus (compared to 2 μg/mL for ciprofloxacin) .

  • Antifungal: 64% growth inhibition of Candida albicans at 50 μM .

Pharmacokinetic Considerations

Absorption and Distribution

  • logD₇.₄: 1.9, indicating moderate lipophilicity sufficient for oral bioavailability (~55% predicted) .

  • Plasma Protein Binding: 92% (estimated via QSAR models), potentially limiting CNS penetration .

Metabolism

Primary metabolic pathways involve:

  • Oxidative Defluorination: Catalyzed by CYP3A4, yielding 6-hydroxy metabolites.

  • O-Demethylation: Cleavage of the trifluoromethoxy group by hepatic esterases .

Therapeutic Applications and Future Directions

Oncology

The compound’s dual targeting of topoisomerases and microtubules positions it as a candidate for combination therapies with:

  • Platinum agents: Synergistic cytotoxicity observed in ovarian cancer models (combination index = 0.3) .

  • PARP inhibitors: Enhanced DNA damage in BRCA1-mutant cells .

Antimicrobial Resistance

Structural modifications to enhance target specificity could address multidrug-resistant pathogens:

  • Methicillin-resistant S. aureus (MRSA): Thiourea derivatives of benzimidazoles show 4-fold greater potency than vancomycin .

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